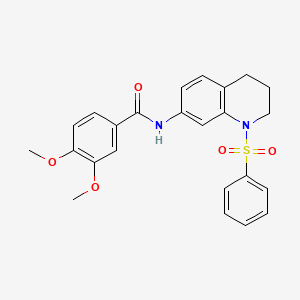![molecular formula C22H24N4O2S B14972635 N-{4-[6-(Azepan-1-YL)pyridazin-3-YL]phenyl}benzenesulfonamide](/img/structure/B14972635.png)
N-{4-[6-(Azepan-1-YL)pyridazin-3-YL]phenyl}benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[6-(Azepan-1-YL)pyridazin-3-YL]phenyl}benzenesulfonamide is an organic compound with a complex structure that includes a pyridazine ring, an azepane ring, and a benzenesulfonamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[6-(Azepan-1-YL)pyridazin-3-YL]phenyl}benzenesulfonamide typically involves multiple steps, starting with the preparation of the pyridazine and azepane intermediates. These intermediates are then coupled with a benzenesulfonamide derivative under specific reaction conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-{4-[6-(Azepan-1-YL)pyridazin-3-YL]phenyl}benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
N-{4-[6-(Azepan-1-YL)pyridazin-3-YL]phenyl}benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-tubercular activity.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-{4-[6-(Azepan-1-YL)pyridazin-3-YL]phenyl}benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-{4-[6-(Azepan-1-YL)pyridazin-3-YL]phenyl}-4-methoxybenzenesulfonamide
- N-{4-[6-(Azepan-1-YL)pyridazin-3-YL]phenyl}-3-methylbenzenesulfonamide
- N-{4-[6-(Azepan-1-YL)pyridazin-3-YL]phenyl}-2,4-difluorobenzenesulfonamide
Uniqueness
N-{4-[6-(Azepan-1-YL)pyridazin-3-YL]phenyl}benzenesulfonamide is unique due to its specific structural features, such as the combination of the azepane and pyridazine rings with the benzenesulfonamide group.
Eigenschaften
Molekularformel |
C22H24N4O2S |
|---|---|
Molekulargewicht |
408.5 g/mol |
IUPAC-Name |
N-[4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C22H24N4O2S/c27-29(28,20-8-4-3-5-9-20)25-19-12-10-18(11-13-19)21-14-15-22(24-23-21)26-16-6-1-2-7-17-26/h3-5,8-15,25H,1-2,6-7,16-17H2 |
InChI-Schlüssel |
AHTGIDOAUCYMAV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-methyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B14972563.png)
![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]adamantane-1-carboxamide](/img/structure/B14972571.png)
![N-(2-chlorophenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B14972573.png)
![4-Chloro-N-[4-methyl-3-({9-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]benzamide](/img/structure/B14972579.png)
![3,4-diethoxy-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B14972580.png)

![N-(3-fluorophenyl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B14972592.png)
![1-(2,3-dimethylphenyl)-3-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B14972606.png)
![N-(3-fluorophenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B14972626.png)

![2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B14972630.png)
![N-(4-bromo-2-fluorophenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14972634.png)
![1-[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(4-methylphenyl)piperazine](/img/structure/B14972646.png)
